molecular formula C18H22FN3O2S B2498933 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 2320955-80-2

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B2498933
CAS No.: 2320955-80-2
M. Wt: 363.45
InChI Key: BSKVEAAPRRHVBI-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic chemical compound featuring a benzene sulfonamide core linked to a 3,5-dicyclopropyl pyrazole moiety via an ethyl spacer. The integration of the sulfonamide functional group, a key pharmacophore in medicinal chemistry, suggests this compound may exhibit bioactive properties . Sulfonamides are known to act on a diverse range of enzyme targets, such as carbonic anhydrase and dihydropteroate synthetase, and are investigated for managing inflammation, diuresis, and bacterial infections . The presence of the 3,5-dicyclopropyl-1H-pyrazole ring, a scaffold found in various biologically active molecules, may contribute to target binding affinity and selectivity, potentially modulating kinase or cytokine activity . The specific 4-fluoro-2-methyl substitution on the benzene ring and the lipophilic dicyclopropyl groups can be strategically utilized to optimize the molecule's physicochemical characteristics, including its metabolic stability and membrane permeability. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a standard in analytical chemistry. It is supplied as a high-purity solid strictly for laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-12-10-15(19)6-7-18(12)25(23,24)20-8-9-22-17(14-4-5-14)11-16(21-22)13-2-3-13/h6-7,10-11,13-14,20H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKVEAAPRRHVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl groups are introduced through cyclopropanation reactions, and the sulfonamide group is added via sulfonylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used in the synthesis include dichloromethane, ethanol, and acetonitrile, while catalysts such as palladium and copper may be employed to facilitate specific reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction cascades and metabolic pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared below with key analogs (Table 1):

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzene sulfonamide + pyrazole 3,5-Dicyclopropyl, 4-fluoro, 2-methyl Not reported
H-8 Hydrochloride Isoquinoline sulfonamide N-[2-(methylamino)ethyl] 401.3 (as dihydrochloride)
Example 53 Compound Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro-phenyl, isopropyl 589.1
1006994-26-8 Pyrazole sulfonamide Difluoromethyl, nitro, dimethyl Not reported
  • Pyrazole vs. Isoquinoline/Pyrimidine Cores: The target compound’s pyrazole core is less aromatic than the isoquinoline in H-8 or the pyrazolo[3,4-d]pyrimidine in Example 53. This may reduce π-π stacking interactions but improve solubility .
  • Substituent Effects: The 3,5-dicyclopropyl groups on the pyrazole enhance steric bulk and lipophilicity compared to H-8’s methylaminoethyl group or 1006994-26-8’s nitro substituent .

Pharmacological Implications

  • Kinase Inhibition Potential: H-Series compounds (e.g., H-8, H-89) are known protein kinase inhibitors. The target compound’s sulfonamide group and pyrazole core suggest similar targeting of ATP-binding pockets, though cyclopropyl substituents may alter binding affinity or selectivity .
  • Metabolic Stability : Fluorine atoms (as in the target and Example 53) are often incorporated to resist oxidative metabolism, while cyclopropyl groups may slow hepatic clearance compared to straight-chain alkyl groups .

Physicochemical Properties

  • Melting Point (MP) : Example 53 has an MP of 175–178°C, suggesting high crystallinity. The target compound’s cyclopropyl groups may lower its MP due to reduced symmetry .
  • Solubility : Fluorine and pyrazole groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., 1006994-26-8 with nitro groups) .

Biological Activity

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrazole moiety, and a fluorinated aromatic ring, contributing to its unique biological properties. The molecular formula is C18H22F2N4O2S, with a molecular weight of approximately 396.45 g/mol.

PropertyValue
Molecular FormulaC18H22F2N4O2S
Molecular Weight396.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, influencing pathways related to glucose metabolism and cellular proliferation. The mechanism involves binding to the active sites of kinases, thereby modulating their activity and affecting downstream signaling cascades.

1. Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells. The IC50 values for these compounds typically range from 49.79 µM to 113.70 µM, indicating moderate potency against tumor cells .

2. Anti-inflammatory Effects

Sulfonamide-containing compounds are known for their anti-inflammatory properties. Research has demonstrated that similar pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain pathways . This inhibition suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Compounds in the pyrazole family have been evaluated for their ability to combat bacterial and fungal infections. While specific data on this compound's antimicrobial efficacy is limited, related pyrazole derivatives have shown promising results against various pathogens .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on different cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell growth in the RKO cell line with an IC50 value of approximately 60 µM . These findings support the potential use of this compound in cancer therapy.

Case Study 2: Inhibition of COX Enzymes

In another study focused on sulfonamide derivatives, it was found that certain analogs effectively inhibited COX-2 activity in vitro. This suggests that this compound could similarly possess anti-inflammatory properties through COX inhibition .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzene-1-sulfonamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains a pyrazole ring substituted with cyclopropyl groups, a sulfonamide group (-SO₂NH₂), and a fluorinated benzene ring. The cyclopropyl groups enhance steric hindrance, potentially stabilizing the pyrazole core, while the sulfonamide and fluorine substituents increase polarity and hydrogen-bonding capacity. These features influence solubility, binding affinity, and metabolic stability. Structural analogs show that fluorinated aromatic systems improve membrane permeability, and sulfonamides often interact with enzymatic active sites .

Q. What methodological approaches are recommended for synthesizing this compound, and how can purity be ensured?

  • Answer : Synthesis typically involves coupling a pyrazole derivative (e.g., 3,5-dicyclopropyl-1H-pyrazole) with a fluorinated sulfonamide ethyl intermediate. Key steps include:

  • Controlled reaction conditions : Temperature (60–80°C), anhydrous solvents (e.g., THF), and pH control to minimize side reactions .
  • Purification : Column chromatography using silica gel or reverse-phase HPLC to isolate the target compound.
  • Characterization : NMR (¹H/¹³C) to confirm connectivity, LC-MS for molecular weight validation, and elemental analysis for purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Resolves proton environments (e.g., cyclopropyl CH₂ groups at δ 0.8–1.2 ppm, aromatic fluorine coupling in ¹⁹F NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
  • X-ray crystallography : Determines 3D conformation, as seen in related sulfonamide-pyrazole hybrids .
  • HPLC-PDA : Monitors purity (>95%) and identifies co-eluting impurities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?

  • Answer :

  • Reagent stoichiometry : Use a 10–20% excess of the sulfonamide precursor to drive the reaction to completion.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce reaction time.
  • Process monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Answer :

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. HepG2) and incubation times to reduce variability.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify species-specific metabolism differences.
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends. For example, analogs with bulkier substituents show reduced off-target effects but lower solubility .

Q. How can in silico methods be applied to predict this compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks based on logP and topological polar surface area (TPSA) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Answer :

  • Analog synthesis : Modify substituents systematically (e.g., replace cyclopropyl with trifluoromethyl or phenyl groups).
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity patterns.
  • Crystallographic analysis : Compare binding modes of active vs. inactive derivatives to pinpoint critical interactions .

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